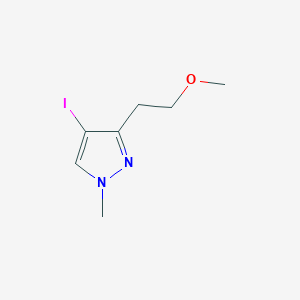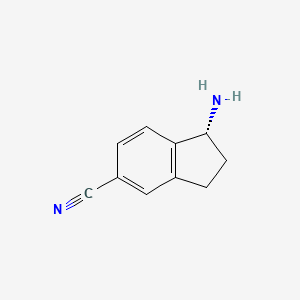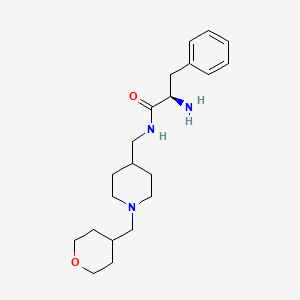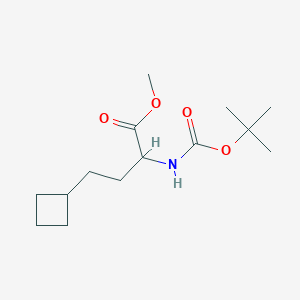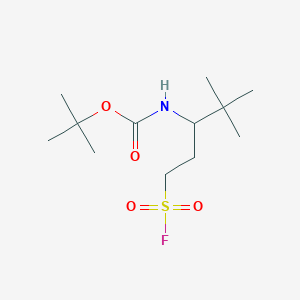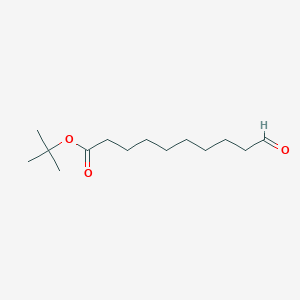
1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by the presence of bromine atoms and phenyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene typically involves multi-step organic reactions. One common method is the bromination of biphenyl derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of catalysts such as iron or aluminum chloride. The reaction is usually carried out under controlled temperature and pressure to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenolic derivatives, while oxidation with potassium permanganate can produce quinones.
Applications De Recherche Scientifique
1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological pathways and interactions involving aromatic hydrocarbons.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The bromine atoms and phenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-bromo-4-phenylbenzene
- 4-bromo-3-phenylphenylbenzene
- 2-bromo-4-phenylbenzene
Uniqueness
1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene is unique due to its specific arrangement of bromine atoms and phenyl groups on the benzene ring. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C24H16Br2 |
|---|---|
Poids moléculaire |
464.2 g/mol |
Nom IUPAC |
1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene |
InChI |
InChI=1S/C24H16Br2/c25-23-13-11-19(15-21(23)17-7-3-1-4-8-17)20-12-14-24(26)22(16-20)18-9-5-2-6-10-18/h1-16H |
Clé InChI |
JSOXLEVODNZELG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC(=C(C=C3)Br)C4=CC=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12949441.png)



